molecular formula C10H14O2 B8761191 EINECS 275-936-8 CAS No. 71735-24-5

EINECS 275-936-8

Katalognummer: B8761191
CAS-Nummer: 71735-24-5
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: SCVHSGMZAPHRIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EINECS 275-936-8 is a bicyclic compound with the molecular formula C₁₀H₁₄O₂ It is characterized by a bicyclo[221]heptane structure with a hydroxymethyl group and an ethanone group attached

Vorbereitungsmethoden

The synthesis of EINECS 275-936-8 typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-en-2-one.

    Hydroxymethylation: The bicyclo[2.2.1]hept-5-en-2-one undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.

    Ethanone Introduction: The hydroxymethylated intermediate is then reacted with an appropriate reagent, such as acetyl chloride, to introduce the ethanone group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

EINECS 275-936-8 undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form ethers or esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

EINECS 275-936-8 has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of EINECS 275-936-8 involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ethanone groups play a crucial role in its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

EINECS 275-936-8 can be compared with other similar compounds, such as:

    Bicyclo[2.2.1]hept-5-en-2-one: This compound lacks the hydroxymethyl and ethanone groups, making it less reactive in certain chemical reactions.

    1-[2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]methanol: This compound has a hydroxymethyl group instead of an ethanone group, which affects its chemical properties and reactivity.

    1-[2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]acetic acid: This compound has a carboxylic acid group instead of an ethanone group, leading to different chemical behavior and applications.

Eigenschaften

CAS-Nummer

71735-24-5

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

1-[2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]ethanone

InChI

InChI=1S/C10H14O2/c1-7(12)10(6-11)5-8-2-3-9(10)4-8/h2-3,8-9,11H,4-6H2,1H3

InChI-Schlüssel

SCVHSGMZAPHRIW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CC2CC1C=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.